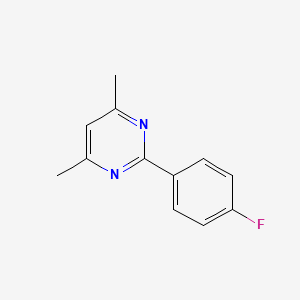

2-(4-Fluorophenyl)-4,6-dimethylpyrimidine

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 2-(4-fluorophenyl)imidazol-5-ones involved QSAR analysis, molecular docking studies, designing new compounds, and analyzing the pharmacokinetics properties of the designed compounds . Another method for synthesizing 2-(4-fluorophenyl)thiophene has been disclosed, which involves the use of 4-fluorophenylboronic acid, 2-bromothiophene, and a Pd catalyst .

Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various techniques. For example, the molecular structure of (E)-3-(4-bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one was successfully synthesized and crystallized in the monoclinic system .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, 2-(4-Fluorophenyl)-thiophene has a melting point of 51.0 to 55.0 °C, a boiling point of 252.3±15.0 °C (Predicted), and a density of 1.200±0.06 g/cm3 (Predicted) .

Aplicaciones Científicas De Investigación

Summary of the Application

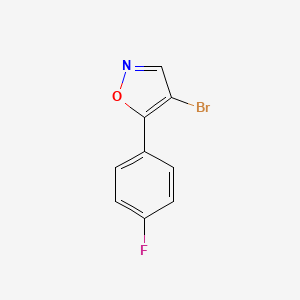

2-(4-Fluorophenyl)-5-methylsulfonyl-1,3,4-oxadiazole (JHXJZ), a derivative of 2-(4-Fluorophenyl)-4,6-dimethylpyrimidine, is a new sulfone fungicide synthesized in a research group . It is highly effective in preventing infection caused by tobacco bacterial wilt, tomato bacterial wilt, and Xanthomonas oryzae .

Methods of Application or Experimental Procedures

A new method was developed and validated for the determination of JHXJZ by ultra-performance liquid chromatography equipped with a photo-diode array detector. JHXJZ from tomato and soil was extracted with ethyl acetate without further cleanup .

Results or Outcomes

The average recoveries of tomato and soil were studied at three spiked levels and ranged from 84.51% to 101.30% and 85.30% to 101.53%, respectively .

2. Synthesis of Pyridazin-3(2H)-one Derivative

Summary of the Application

A new pyridazin-3(2H)-one derivative, 2-(2-(4-fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one (FOMMP), was synthesized and characterized . This compound has potential pharmaceutical effectiveness .

Methods of Application or Experimental Procedures

The compound FOMMP was synthesized and characterized using experimental techniques involving FT-IR, UV-Vis, 1H-NMR, 13C-NMR, ESI-MS, and single-crystal X-ray diffraction analysis and theoretical techniques .

Results or Outcomes

Frontier molecular orbital (FMO) analysis showed a low energy gap that suggests the chemical reactivity of the title compound. The electrophilicity index (ω) points towards the probable biological activity of FOMMP .

3. Synthesis of Schiff Base Metal (II) Complexes

Summary of the Application

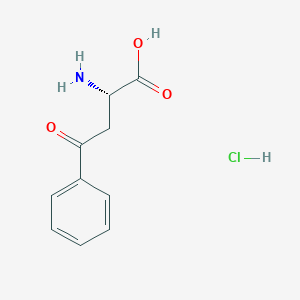

A new series of Mn (II), Co (II), Ni (II), Cu (II), and Zn (II) complexes of the Schiff base ligand, 4-chloro-2- { (E)- [ (4-fluorophenyl)imino]methyl}phenol (C 13 H 9 ClFNO), was synthesized in a methanolic medium . The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature .

Methods of Application or Experimental Procedures

Elemental analysis, FT-IR, UV-Vis, and NMR spectral data, molar conductance measurements, and melting points were used to characterize the Schiff base and the metal complexes .

Results or Outcomes

The metal (II) complexes exhibited higher antibacterial activity than the free Schiff base ligand .

4. Synthesis of Isoindoline-1, 3-dione Derivatives

Summary of the Application

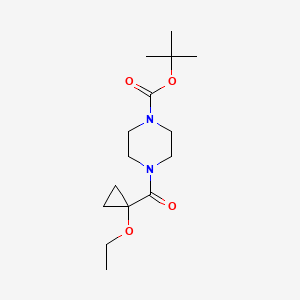

Isoindoline-1, 3-dione derivatives were prepared as an inhibitor of acetylcholinesterase . Compound 2-(2-(4-(2-(4-Fluorophenyl)-2-oxoethyl) piperazin-1-yl) ethyl) isoindoline-1, 3-dione (166) (IC 50 = 16.42 ± 1.07 μM) was active .

Methods of Application or Experimental Procedures

The compound was synthesized and characterized using experimental techniques involving FT-IR, UV-Vis, 1H-NMR, 13C-NMR, ESI-MS, and single-crystal X-ray diffraction analysis and theoretical techniques .

Results or Outcomes

Frontier molecular orbital (FMO) analysis showed a low energy gap that suggests the chemical reactivity of the title compound. The electrophilicity index (ω) points towards the probable biological activity of the compound .

5. Acid–Base Regulated Inclusion Complexes

Summary of the Application

The compound “2-(4-Fluorophenyl)-4,6-dimethylpyrimidine” has been used in the formation of acid-base regulated inclusion complexes with β-cyclodextrin . These complexes display multistimuli-responsive chromic behaviors and photomodulable fluorescence .

Methods of Application or Experimental Procedures

The details of the methods of application or experimental procedures are not available in the source .

Results or Outcomes

The results or outcomes of this application are not available in the source .

Safety And Hazards

Propiedades

IUPAC Name |

2-(4-fluorophenyl)-4,6-dimethylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2/c1-8-7-9(2)15-12(14-8)10-3-5-11(13)6-4-10/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSUHXEKDCOGHLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C2=CC=C(C=C2)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Fluorophenyl)-4,6-dimethylpyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 2-phenyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B1381177.png)

![2-Azabicyclo[2.2.1]heptan-5-ol hydrochloride](/img/structure/B1381179.png)

![1-methyl-octahydro-1H-pyrrolo[3,2-c]pyridine dihydrochloride](/img/structure/B1381186.png)